molecular formula C7H13ClF3N B2369990 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride CAS No. 2253641-17-5

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride

Cat. No.: B2369990
CAS No.: 2253641-17-5
M. Wt: 203.63
InChI Key: XDJYIGWAYUGRIR-UHFFFAOYSA-N
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Description

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Mechanism of Action

Target of Action

It is suggested that the compound may have an impact on the respiratory system .

Biochemical Pathways

The compound is used in the preparation of adenosine receptor antagonists . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.

Result of Action

It is suggested that the compound may cause skin irritation, serious eye irritation, and may affect the respiratory system .

Action Environment

The compound is recommended to be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride can be compared with other similar compounds, such as:

The unique combination of a trifluoromethyl group and a piperidine ring in this compound makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYIGWAYUGRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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